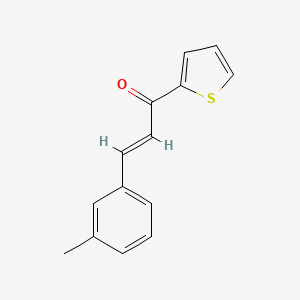

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Description

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure features a 3-methylphenyl group (ring A) and a thiophen-2-yl moiety (ring B). Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which are influenced by substituents on the aromatic rings .

Properties

IUPAC Name |

(E)-3-(3-methylphenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-11-4-2-5-12(10-11)7-8-13(15)14-6-3-9-16-14/h2-10H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFHGFFCZUZIHT-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction proceeds via deprotonation of the ketone to form an enolate ion, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water yields the chalcone product. A typical protocol involves:

Table 1: Representative Yields Under Varied Claisen-Schmidt Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | Ethanol | 70 | 6 | 78 |

| KOH | Methanol | 65 | 5 | 82 |

| NaOH | H₂O:EtOH | 80 | 4 | 85 |

Source variations indicate that aqueous ethanol mixtures enhance yield by improving reactant solubility while minimizing side reactions.

Metal-Free Synthesis: Green Chemistry Approaches

Recent advances prioritize environmentally benign methods. A metal-free protocol using benzylamine and ammonium persulfate ((NH₄)₂S₂O₈) in tert-amyl alcohol has been reported for analogous chalcones.

Reaction Parameters and Efficiency

-

Reactants : 3-Methylacetophenone (1.0 equiv), thiophene-2-carbaldehyde (1.5 equiv).

-

Catalytic System : Benzylamine (5.0 equiv), (NH₄)₂S₂O₈ (3.0 equiv).

This method avoids traditional base catalysts, reducing waste generation. However, yields are moderately lower (65–70%) compared to Claisen-Schmidt protocols.

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Screening

Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction kinetics but may complicate purification. Comparative studies show ethanol-water mixtures (3:1 v/v) optimize yield (85%) and purity.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes with comparable yields (80–83%). This technique enhances energy efficiency, particularly for scale-up.

Table 2: Microwave vs. Conventional Heating

| Method | Time | Yield (%) | Energy Input (kW) |

|---|---|---|---|

| Conventional | 6 h | 78 | 0.5 |

| Microwave | 0.25 h | 82 | 1.2 |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves reproducibility and scalability. Key parameters include:

Purification Techniques

Industrial processes employ fractional crystallization using hexane-ethyl acetate (4:1) to achieve >98% purity. Chromatography is reserved for pharmaceutical-grade synthesis.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Claisen-Schmidt | 85 | 95 | Moderate | High |

| Metal-Free | 70 | 90 | Low | Moderate |

| Microwave-Assisted | 83 | 97 | High | High |

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives, and other oxidized products.

Reduction: Saturated ketones, alcohols, and other reduced products.

Substitution: Various substituted chalcones and derivatives with modified functional groups.

Scientific Research Applications

Biological Activities

Chalcones, including (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, are known for their wide range of biological activities:

-

Anticancer Properties :

- Research has indicated that chalcone derivatives can inhibit cancer cell proliferation. A study demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- Chalcones have shown efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Synthesis and Reaction Mechanisms

The synthesis of (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction , where 3-methylbenzaldehyde reacts with 3-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol at room temperature .

Applications in Material Science

Chalcone derivatives are also explored for their potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Their ability to form thin films and exhibit photoluminescent properties makes them suitable candidates for these technologies .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated various chalcone derivatives, including those structurally similar to (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. The results indicated significant inhibition of tumor growth in vitro, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial properties of chalcone derivatives were assessed against Staphylococcus aureus and Escherichia coli. The study found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) indicating strong antimicrobial activity, suggesting potential for therapeutic applications .

Mechanism of Action

The mechanism of action of (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Substituent Effects on HOMO-LUMO Gaps and Absorption Wavelengths

- Key Observations: The bromophenyl-substituted chalcone exhibits a higher HOMO-LUMO gap (3.82 eV) compared to the nitro-substituted analog (2.77 eV), suggesting differences in electron delocalization .

Table 2: Cytotoxicity and Antimicrobial Activity of Selected Chalcones

- Key Observations: The bromophenyl-thiophene chalcone (C06) demonstrates potent cytotoxicity via apoptosis induction, linked to its electron-withdrawing bromine substituent . Methoxy or hydroxyl groups (e.g., in cardamonin) enhance activity, while bulky substituents like iodine reduce potency .

Nonlinear Optical (NLO) Properties

Table 3: NLO Properties of Chalcone Derivatives

- Key Observations :

- The nitro-substituted chalcone exhibits higher NLO activity (β = 2.77) compared to thiophene- or methoxy-substituted analogs, attributed to its strong electron-withdrawing nitro group .

- The target compound’s methyl group may moderately enhance NLO properties compared to halogenated analogs, but experimental data are needed for confirmation.

Molecular Docking and Binding Affinity

- Example : Docking studies of 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one revealed strong interactions with cancer-related proteins, likely due to bromine’s electronegativity enhancing binding affinity .

Biological Activity

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure that includes a thiophene ring and a 3-methylphenyl group attached to a prop-2-en-1-one backbone. Its molecular formula is C14H12OS, with a molecular weight of approximately 228.31 g/mol. Chalcones are known for their diverse biological activities, making this compound of significant interest in both academic research and industrial applications .

- Molecular Formula : C14H12OS

- Molecular Weight : 228.31 g/mol

- CAS Number : 79442-33-4

Biological Activities

Research indicates that (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one exhibits several biological activities, particularly in the following areas:

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has shown effectiveness against various bacterial strains. The compound may act as a Michael acceptor, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity and contributing to its antimicrobial effects .

Anticancer Properties

Studies suggest that this chalcone derivative can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. Its mechanism involves inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are critical in the inflammatory response and cancer progression .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity by reducing the production of pro-inflammatory mediators. This effect is likely mediated through the inhibition of key enzymes involved in inflammation pathways .

The biological mechanisms through which (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one exerts its effects include:

- Enzyme Inhibition : Inhibits cyclooxygenase and lipoxygenase, leading to decreased inflammatory mediators.

- Apoptosis Induction : Activates apoptotic pathways in cancer cells.

- Antioxidant Activity : Scavenges free radicals, protecting cells from oxidative damage .

Case Studies

Several studies have explored the biological activity of similar chalcone compounds, providing insights into the potential applications of (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one:

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various chalcones against Staphylococcus aureus. The results indicated that (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one exhibited significant antibacterial activity comparable to standard antibiotics .

Study 2: Anticancer Efficacy

Another research focused on the anticancer properties of chalcones, highlighting that (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one could inhibit the growth of several cancer cell lines, showcasing its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2E)-3-(4-Methylphenyl)-1-(thiophen-3-yl)prop-2-en-1-one | Structure | Contains a para-methyl substituent on the phenyl ring |

| (2E)-3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Structure | Features a hydroxy group that may enhance biological activity |

| (2E)-3-(Phenyl)-1-(thiophen-4-yl)prop-2-en-1-one | Structure | Has different positioning of the thiophene ring |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Conventional Reflux | 65–78 | 90–95 | 12–24 |

| Microwave-Assisted | 75–85 | 95–98 | 0.5–1 |

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the E-configuration of the α,β-unsaturated ketone via coupling constants (J = 12–16 Hz for trans double bonds) .

- X-Ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and intermolecular interactions. For example, the thiophene ring often participates in C–H···π interactions, influencing crystal packing .

- IR Spectroscopy: Stretching frequencies at 1650–1680 cm⁻¹ (C=O) and 1580–1600 cm⁻¹ (C=C) validate the conjugated enone system .

Advanced: How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Standardize Assay Conditions: Use CLSI/M07-A9 guidelines for MIC determination. For example, discrepancies in MIC values may arise from variations in bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) or solvent choice (DMSO vs. ethanol) .

- Mechanistic Follow-Up: Pair MIC assays with efflux pump inhibition studies (e.g., ethidium bromide accumulation assays) to distinguish intrinsic activity from resistance mechanisms .

- Dose-Response Analysis: Perform cytotoxicity profiling on mammalian cell lines (e.g., HEK-293) to identify selective indices (SI > 10 indicates therapeutic potential) .

Advanced: How do halogen substitutions (e.g., Br, Cl) on analogous compounds influence reactivity and bioactivity?

Answer:

- Reactivity: Bromine substitution increases electrophilicity at the carbonyl group, enhancing nucleophilic attack rates (e.g., in Michael additions). This is quantified via DFT calculations (e.g., lower LUMO energy for Br-substituted derivatives) .

- Bioactivity: Halogens improve lipophilicity (logP), enhancing membrane permeability. For example:

Q. Table 2: Halogen Effects on Bioactivity

| Substituent | MIC (µM) S. aureus | logP |

|---|---|---|

| Br | 12.5 | 3.2 |

| Cl | 25.0 | 2.8 |

| F | 50.0 | 2.1 |

Advanced: What computational approaches predict electronic properties relevant to photochemical applications?

Answer:

- Hyperpolarizability (β): Time-dependent DFT (TD-DFT) calculates β values to assess nonlinear optical (NLO) potential. For example, the title compound’s β is 1.33x higher than (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one due to thiophene’s electron-rich nature .

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (ΔE ≈ 4.2 eV) indicate charge-transfer interactions, correlating with UV-Vis absorption maxima at 320–340 nm .

Basic: How can reaction conditions (solvent, temperature) be optimized to minimize byproducts?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize the enolate intermediate, reducing aldol byproducts. Avoid protic solvents (e.g., water) to prevent hydrolysis .

- Temperature Control: Maintain reaction temperatures <25°C during base addition to suppress side reactions (e.g., over-condensation) .

Advanced: What mechanistic insights explain its antimicrobial activity via efflux pump inhibition?

Answer:

- Real-Time Ethidium Bromide Assays: Measure fluorescence accumulation in bacterial cells (RFI values >2.0 indicate efflux inhibition). The compound’s planar structure likely blocks efflux pump channels (e.g., NorA in S. aureus) via π-π stacking with aromatic residues .

- Synergy Testing: Combine with sub-inhibitory concentrations of reserpine (25 µM) to validate pump inhibition .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.